molecular formula C19H38O3 B142804 Methyl 3-hydroxyoctadecanoate CAS No. 2420-36-2

Methyl 3-hydroxyoctadecanoate

Cat. No. B142804
CAS RN: 2420-36-2
M. Wt: 314.5 g/mol
InChI Key: XIGHAQIRKIFLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyoctadecanoate is a compound that falls within the category of fatty acid methyl esters, specifically a hydroxy fatty acid ester. It is characterized by the presence of a hydroxyl group on the third carbon of an octadecanoate chain.

Synthesis Analysis

The synthesis of related hydroxyalkanoic acids has been demonstrated through the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate using a modified Raney nickel catalyst, which yields methyl (R)-3-hydroxyalkanoate with an average optical yield of 85% . Although this paper does not directly address methyl 3-hydroxyoctadecanoate, the methodology could be applicable for its synthesis.

Molecular Structure Analysis

The molecular structure of methyl hydroxyoctadecanoates has been studied using Carbon-13 NMR spectroscopy, which allows for the assignment of chemical shifts and understanding the influence of substituents on the carbon chain . The study of the crystal structure of a similar compound, 12-D-hydroxyoctadecanoic acid methyl ester, provides insights into the 'head-to-tail' arrangement of molecules and the accommodation of hydroxyl groups within the chain matrix .

Chemical Reactions Analysis

The reactivity of hydroxy fatty acid esters can be inferred from studies on similar compounds. For instance, the synthesis of pyrrol derivatives from trioxoalkanoates indicates the potential for hydroxy fatty acid esters to undergo condensation reactions . Additionally, the synthesis of dihydroxyoctadecanoates and their behavior in monolayers suggests that the position and number of hydroxyl groups can significantly affect molecular interactions and stability .

Physical and Chemical Properties Analysis

The physical properties of methyl hydroxyoctadecanoates can be deduced from monolayer studies, which show that hydrogen bonding influences the stability and molecular packing of these compounds . The chemical shifts observed in Carbon-13 NMR spectra provide information on the effects of hydroxyl and acetate groups on the carbon chain, indicating how substituents can affect the chemical environment of the molecule . The crystal structure analysis of 12-D-hydroxyoctadecanoic acid methyl ester reveals the impact of hydroxyl groups on chain packing and the formation of hydrogen bonds .

Scientific Research Applications

Oxidation and Derivative Formation

Methyl 3-hydroxyoctadecanoate, through processes like peracid oxidation, can be transformed into various chemically interesting derivatives. Ansari, Schmitz, and Egge (1981) demonstrated that methyl 4-hydroxy-trans-2-octadecenoate can be oxidized to form methyl 3-keto-4-hydroxyoctadecanoate and other compounds like methyl 3,4-diketooctadecanoate and 1,3,4-octadecane-triol (Ansari, Schmitz, & Egge, 1981).

Industrial Applications

In industrial contexts, Tassignon, De Wit, and Buyck (1995) explored the synthesis of methyl 9(R)-hydroxyoctadecanoate and methyl 9-oxo-octadecanoate from Dimorphotheca pluvialis seed oil, showcasing the potential for large-scale application and upgrading of aged oils (Tassignon, De Wit, & Buyck, 1995).

Spectroscopic Analysis

In the realm of spectroscopy, Lie Ken Jie and Syed-Rahmatullah (1992) investigated the spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, which include derivatives of methyl 3-hydroxyoctadecanoate. Their research contributes to a deeper understanding of the spectroscopic characteristics of these complex molecules (Lie Ken Jie & Syed-Rahmatullah, 1992).

Crystal Structure Analysis

Lundén (1976) studied the crystal structure of 12-D-hydroxyoctadecanoic acid methyl ester, offering insights into the molecular arrangement and chain packing, which is crucial for understanding the physical properties of these compounds (Lundén, 1976).

Catalytic Hydroxylation and Antimicrobial Applications

Senan et al. (2021) presented a novel catalytic method for the hydroxylation of plant oils, including methyl 3-hydroxyoctadecanoate derivatives, to produce compounds with improved antipathogenic properties. This research is significant in the development of new antimicrobial agents and for applications in food safety and packaging processes (Senan et al., 2021).

NMR Spectroscopy

Tulloch (1978) explored the Carbon-13 NMR spectra of methyl hydroxyoctadecanoates, providing valuable information on the chemical shifts and long-range effects of various groups in these molecules, which is essential for their structural elucidation (Tulloch, 1978).

Environmental Applications

Ali, Rachman, and Saleh (2017) researched a functionalized resin containing hydrophobic pendants, including those derived from methyl 3-hydroxyoctadecanoate, for the removal of Cr(III) and organic dyes from water. This application is crucial for environmental management in water technology (Ali, Rachman, & Saleh, 2017).

Future Directions

While specific future directions for “Methyl 3-hydroxyoctadecanoate” were not found in the search results, it is part of the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH), which have various applications in research and industry .

properties

IUPAC Name

methyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHAQIRKIFLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337117
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyoctadecanoate

CAS RN

2420-36-2
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxyoctadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxyoctadecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxyoctadecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxyoctadecanoate
Reactant of Route 5
Methyl 3-hydroxyoctadecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-hydroxyoctadecanoate

Citations

For This Compound
44
Citations
T Barbuzzi, M Giuffrida, G Impallomeni… - …, 2004 - ACS Publications
… Methyl-3-hydroxyoctadecanoate and methyl-3-hydroxyhexadecanoate were identified with … a known amount of standard methyl-3-hydroxyoctadecanoate, which gave an abundance for …
Number of citations: 29 pubs.acs.org
O Jovanović, N Radulović, R Palić… - Journal of Essential Oil …, 2009 - Taylor & Francis
… Along with methyl 3-hydroxyoctadecanoate, the presence of γ-lactones of palmitic and stearic acids (1.4% and 1.6%, respectively) characterized the oil. These rare plant metabolites …
Number of citations: 7 www.tandfonline.com
MG Kienle, G Cighetti, E Santaniello - Bioorganic Chemistry, 1975 - Elsevier
… 95 : 5 (v: v) for methyl 3-hydroxyoctadecanoate. A Carlo Erba gaschromatograph Model GV connected with a Nuclear Chicago flow counter Model 4998 was used. Analysis conditions …
Number of citations: 3 www.sciencedirect.com
F Mann, D Szczerbowski, L de Silva… - Beilstein Journal of …, 2020 - beilstein-journals.org
… aldehyde was transformed into β-ketoacid 16 with ethyl diaazoacetate and SnCl 2 [32], which upon reduction with NaBH 4 in methanol delivered methyl 3-hydroxyoctadecanoate (17). …
Number of citations: 6 www.beilstein-journals.org
E Santaniello, A Manzocchi, G Cighetti… - Chemistry and Physics of …, 1978 - Elsevier
… Only one peak was obtained with retention time identical with the authentic trimethylsilyl ether of methyl 3-hydroxyoctadecanoate on a SE 30 1% column (6 ft X 0.25 in. od) using a Carlo …
Number of citations: 1 www.sciencedirect.com
F Mann, D Szczerbowski, L de Silva… - Beilstein …, 2020 - beilstein-journals.org
… aldehyde was transformed into β-ketoacid 16 with ethyl diaazoacetate and SnCl2 [33], which upon reduction with NaBH4 in methanol delivered methyl 3-hydroxyoctadecanoate (17). …
Number of citations: 6 www.beilstein-journals.org
H Husmann, G Schomburg, KD Müller… - Journal of High …, 1990 - Wiley Online Library
… (B) 0.2 pl solution, diluted 1 : 5, on-column - 1 tetradecanal; hexadecanal; 3 methyl 3-hydroxyhexadecanoate; 5 methyl 3-hydroxyoctadecanoate 30 m phenylmethyl polysiloxane SE 54 …
HW Knoche, JM Shively - Journal of Biological Chemistry, 1972 - Elsevier
The structure of an ornithine-containing lipid from Thiobacillus thiooxidans has been elucidated. Methanolysis of the lipid released methyl cis-11,12-methylene-2-hydroxy-octadecanoate…
Number of citations: 117 www.sciencedirect.com
K Warabi, T Hamada, Y Nakao… - Journal of the …, 2005 - ACS Publications
… FABMS data and interpretation of the COSY spectrum were consistent with methyl 3-hydroxyoctadecanoate. The absolute configuration at C3 was determined to be R by the modified …
Number of citations: 53 pubs.acs.org
C Feichter, K Faber, H Griengl - Biocatalysis, 1990 - Taylor & Francis
The synthesis of optically active 3-hydroxyalkanoates of varying chain length (C lo , C 14 and C 18 ) was investigated using chemoenzymatic methods. While bakers' yeast mediated …
Number of citations: 14 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.